2-Fluoro-5-methoxybenzotrifluoride

Description

BenchChem offers high-quality 2-Fluoro-5-methoxybenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methoxybenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

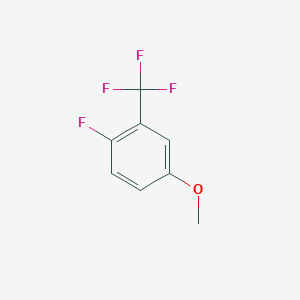

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSCMOUYRPIURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379213 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127271-65-2 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-methoxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-5-methoxybenzotrifluoride, a key building block in medicinal chemistry and materials science. The strategic placement of the fluorine, methoxy, and trifluoromethyl groups on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety, making it a valuable component in the design of novel pharmaceuticals.[1][2] This document details a plausible synthetic route, experimental protocols, and a thorough characterization of the target compound, presenting data in a clear and accessible format for laboratory use.

Introduction

Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the profound effects that fluorine substitution can have on the biological activity and physicochemical properties of a molecule. The incorporation of a trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-5-methoxybenzotrifluoride (CAS No. 127271-65-2) is a versatile intermediate that combines the electronic effects of a fluorine atom, a methoxy group, and a trifluoromethyl group.[3] This guide outlines a robust synthetic pathway and provides detailed characterization data to facilitate its use in research and development.

Synthesis of 2-Fluoro-5-methoxybenzotrifluoride

A feasible and efficient synthesis of 2-Fluoro-5-methoxybenzotrifluoride involves the methylation of the commercially available precursor, 2-Fluoro-5-hydroxybenzotrifluoride. This O-methylation is a common and well-established transformation in organic synthesis.

Reaction Scheme:

Caption: Synthetic pathway for 2-Fluoro-5-methoxybenzotrifluoride.

Experimental Protocol: Methylation of 2-Fluoro-5-hydroxybenzotrifluoride

This protocol is a standard procedure for the O-methylation of a phenol and can be adapted for the synthesis of the target molecule.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 2-Fluoro-5-hydroxybenzotrifluoride | 180.10 | 10.0 g | 0.0555 |

| Dimethyl sulfate | 126.13 | 8.3 g (6.2 mL) | 0.0666 |

| Potassium carbonate (anhydrous) | 138.21 | 15.3 g | 0.111 |

| Acetone (anhydrous) | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-5-hydroxybenzotrifluoride (10.0 g, 0.0555 mol) and anhydrous potassium carbonate (15.3 g, 0.111 mol) in anhydrous acetone (200 mL).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add dimethyl sulfate (8.3 g, 0.0666 mol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone (2 x 25 mL).

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-Fluoro-5-methoxybenzotrifluoride.

Characterization of 2-Fluoro-5-methoxybenzotrifluoride

The structural confirmation of the synthesized 2-Fluoro-5-methoxybenzotrifluoride is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value |

| CAS Number | 127271-65-2[3] |

| Molecular Formula | C₈H₆F₄O[3] |

| Molecular Weight | 194.13 g/mol [3] |

| Appearance | Colorless liquid |

| Boiling Point | ~170-172 °C (estimated) |

| Density | ~1.35 g/mL (estimated) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Fluoro-5-methoxybenzotrifluoride based on analysis of structurally similar compounds and general principles of spectroscopy.

3.2.1. 1H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.2-7.4 | m | - | Aromatic-H |

| ~6.9-7.1 | m | - | Aromatic-H |

| ~3.85 | s | - | -OCH₃ |

3.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (Aromatic) |

| ~120-140 | Aromatic carbons |

| ~123 (q) | -CF₃ |

| ~110-120 | Aromatic carbons |

| ~56 | -OCH₃ |

3.2.3. 19F NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -62 | s | - | -CF₃ |

| ~ -115 | m | - | Ar-F |

3.2.4. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1250-1350 | Strong | C-F stretch (-CF₃) |

| ~1200-1280 | Strong | Aryl-O stretch (asymmetric) |

| ~1020-1080 | Strong | Aryl-O stretch (symmetric) |

3.2.5. Mass Spectrometry (MS)

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 179 | [M - CH₃]⁺ |

| 165 | [M - CHO]⁺ |

| 125 | [M - CF₃]⁺ |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.

References

"physical and chemical properties of 2-Fluoro-5-methoxybenzotrifluoride"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-5-methoxybenzotrifluoride (CAS No. 127271-65-2), a fluorinated aromatic compound with significant potential in pharmaceutical and agrochemical research and development. This document consolidates available data on its structure, physical characteristics, chemical reactivity, and safety profile. Detailed experimental protocols for its synthesis, purification, and analysis, where available in the public domain, are also presented. The information is intended to support researchers and scientists in the effective and safe utilization of this compound in their laboratory and development endeavors.

Introduction

2-Fluoro-5-methoxybenzotrifluoride is a substituted aromatic compound featuring a trifluoromethyl group, a fluorine atom, and a methoxy group attached to a benzene ring. The presence of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly influence the reactivity and physical properties of the molecule, often enhancing lipophilicity and metabolic stability in drug candidates. The methoxy group, being an electron-donating group, can also modulate the compound's reactivity. This guide aims to provide a detailed repository of the known properties and handling information for 2-Fluoro-5-methoxybenzotrifluoride.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Fluoro-5-methoxybenzotrifluoride is presented in the tables below. It is important to note that some of the data is predicted and should be used as a guide, with experimental verification recommended.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄O | --INVALID-LINK-- |

| Molecular Weight | 194.13 g/mol | --INVALID-LINK-- |

| CAS Number | 127271-65-2 | --INVALID-LINK-- |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |

| Melting Point | Data not available | - |

| Boiling Point | 181 °C at 760 mmHg | --INVALID-LINK-- |

| 181.0 ± 40.0 °C (Predicted) | --INVALID-LINK-- | |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Data not available | - |

| Flash Point | 67 °C (153 °F) | --INVALID-LINK-- |

Chemical Properties

| Property | Description |

| Chemical Structure | A benzene ring substituted with a fluorine atom at position 2, a methoxy group at position 5, and a trifluoromethyl group. |

| Reactivity | The reactivity of benzotrifluoride derivatives is influenced by the nature of the substituents on the aromatic ring. The electron-donating methoxy group in 2-Fluoro-5-methoxybenzotrifluoride may enhance the reactivity of the compound towards electrophilic substitution and potentially influence the stability of the trifluoromethyl group.[1][2] Studies on related benzotrifluoride derivatives have shown that strong electron-donating groups can enhance the rate of hydrolysis of the trifluoromethyl group under photolytic conditions.[1][2] The trifluoromethyl group itself is generally stable but can undergo C-F bond cleavage under specific reductive conditions.[3] |

| Stability | Stable under recommended storage conditions. Should be stored in a dry, well-ventilated place at room temperature. --INVALID-LINK-- |

| Hazardous Reactions | Specific hazardous reactions for this compound are not well-documented. As with many fluorinated organic compounds, it may be incompatible with strong oxidizing agents and strong bases. |

Experimental Protocols

Synthesis

A potential synthetic route to 2-Fluoro-5-methoxybenzotrifluoride could involve the introduction of the trifluoromethyl group onto a pre-functionalized benzene ring. While a specific protocol for this compound is not available, the synthesis of related benzotrifluorides often involves multi-step sequences. For instance, the synthesis of 2-bromo-5-fluorobenzotrifluoride has been achieved through nitration of m-fluorobenzotrifluoride, followed by reduction and a Sandmeyer-type reaction.[4] A similar strategy, starting from a suitably substituted aniline or phenol, could potentially be adapted.

A logical workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for 2-Fluoro-5-methoxybenzotrifluoride.

Purification

Purification of 2-Fluoro-5-methoxybenzotrifluoride, given its predicted boiling point, would likely be achieved through distillation under reduced pressure to prevent decomposition. Column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) could also be employed for higher purity.

Analysis

Standard analytical techniques can be used to confirm the identity and purity of 2-Fluoro-5-methoxybenzotrifluoride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals corresponding to the aromatic protons and the methoxy group protons.

-

¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom and the trifluoromethyl group.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-F, C-O, and C=C bonds of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can aid in structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase such as acetonitrile and water would likely be a suitable starting point for method development.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds and can be used to determine the purity and identify any volatile impurities.[6]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Fluoro-5-methoxybenzotrifluoride is not widely available, information from SDS for structurally similar compounds can provide guidance on safe handling procedures.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. --INVALID-LINK--

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The logical relationship for handling a chemical substance like 2-Fluoro-5-methoxybenzotrifluoride is depicted in the following diagram:

Caption: A logical workflow for the safe handling of chemical substances.

Spectroscopic Data

Actual spectroscopic data (NMR, IR, Mass Spectra) for 2-Fluoro-5-methoxybenzotrifluoride are not available in the public domain search results. Researchers are advised to acquire this data upon obtaining the compound or to request it from the supplier.

Conclusion

2-Fluoro-5-methoxybenzotrifluoride is a chemical compound with potential applications in various fields of chemical synthesis. This guide has summarized the currently available information on its physical and chemical properties, along with general guidance on its handling and analysis. The lack of detailed experimental and spectroscopic data in the public domain highlights the need for further research to fully characterize this compound and unlock its synthetic potential. Researchers are encouraged to perform their own analyses and to consult supplier-specific information for the most accurate and up-to-date data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

"2-Fluoro-5-methoxybenzotrifluoride CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data, including specific experimental protocols and detailed applications for 2-Fluoro-5-methoxybenzotrifluoride, is limited. This guide provides available factual information and contextualizes its potential applications based on the properties and reactions of structurally related compounds.

Core Compound Identification and Properties

2-Fluoro-5-methoxybenzotrifluoride is a fluorinated aromatic organic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making them valuable building blocks in drug discovery.[1]

Molecular Structure

The molecular structure of 2-Fluoro-5-methoxybenzotrifluoride is characterized by a benzene ring substituted with a trifluoromethyl group at position 1, a fluorine atom at position 2, and a methoxy group at position 5.

Molecular Structure Diagram

Caption: Molecular structure of 2-Fluoro-5-methoxybenzotrifluoride.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 127271-65-2 | [2] |

| Molecular Formula | C8H6F4O | [2] |

| Molecular Weight | 194.13 g/mol | [2] |

| SMILES | FC(F)(F)C1=CC(OC)=CC=C1F | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis and Reactivity

Hypothetical Synthesis Pathway

While a specific, detailed synthesis protocol for 2-Fluoro-5-methoxybenzotrifluoride is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on known organic reactions for analogous compounds. For instance, the synthesis of related 2-bromo-5-fluorobenzotrifluoride has been reported through multi-step processes involving nitration, reduction, diazotization, and bromination of m-fluorobenzotrifluoride, or through direct bromination and subsequent fluorination.[3][4] A hypothetical pathway for the target molecule could involve similar transformations starting from a suitably substituted benzene derivative.

Caption: A hypothetical multi-step synthesis workflow for 2-Fluoro-5-methoxybenzotrifluoride.

Expected Reactivity and Role in Organic Synthesis

As a functionalized aromatic compound, 2-Fluoro-5-methoxybenzotrifluoride is expected to serve as a versatile intermediate in organic synthesis. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. The fluorine and methoxy groups can also direct further substitutions. Benzotrifluoride and its derivatives are known to be useful solvents and reagents in a variety of organic reactions, including ionic, transition-metal-catalyzed, and radical reactions.[5]

Applications in Drug Discovery and Development

Fluorinated compounds are integral to modern medicinal chemistry. The introduction of fluorine can modulate a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[1][6] While specific pharmacological activities of 2-Fluoro-5-methoxybenzotrifluoride have not been reported, its structural motifs are present in various biologically active molecules.

Role as a Chemical Building Block

Compounds structurally similar to 2-Fluoro-5-methoxybenzotrifluoride, such as 2-Fluoro-5-Methoxybenzaldehyde, are utilized as precursors for heterocyclic compounds that form the backbone of many active pharmaceutical ingredients (APIs).[1] It is plausible that 2-Fluoro-5-methoxybenzotrifluoride could be employed in a similar capacity, for example, in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: General workflow for the use of a chemical building block in drug discovery.

Experimental Protocols (Exemplary for Related Compounds)

As specific experimental protocols for 2-Fluoro-5-methoxybenzotrifluoride are not available, this section provides an example of a protocol for a related synthetic transformation to illustrate the methodologies that would be relevant. The following is a generalized procedure for the cyanation of an aryl halide, a common reaction in the synthesis of pharmaceutical intermediates.[7]

General Protocol for Cyanation of an Aryl Halide

-

Materials: Aryl halide (e.g., a bromo-substituted precursor), cuprous cyanide (CuCN), a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone - NMP), ethyl acetate, water, anhydrous sodium sulfate, diatomaceous earth.

-

Procedure:

-

In a round-bottom flask, dissolve the aryl halide in NMP.

-

Add cuprous cyanide to the reaction mixture.

-

Heat the mixture to a high temperature (e.g., 170°C) with stirring and maintain for several hours or overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture to room temperature and add diatomaceous earth.

-

Filter the mixture and transfer the filtrate to a separatory funnel.

-

Add water and ethyl acetate to the filtrate for extraction.

-

Separate the organic phase and wash it with water.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Conclusion

2-Fluoro-5-methoxybenzotrifluoride is a chemical entity with significant potential as a building block in the fields of medicinal chemistry and materials science. Its combination of a trifluoromethyl group, a fluorine atom, and a methoxy group on an aromatic ring suggests its utility in the synthesis of complex, high-value molecules. While detailed experimental data and specific applications are not widely reported, the established importance of analogous fluorinated compounds in drug discovery underscores the potential value of 2-Fluoro-5-methoxybenzotrifluoride for researchers and scientists in these fields. Further research into the synthesis and reactivity of this compound is warranted to fully explore its applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 127271-65-2|2-Fluoro-5-methoxybenzotrifluoride|BLD Pharm [bldpharm.com]

- 3. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 7. Page loading... [guidechem.com]

Spectroscopic Data and Analysis of 2-Fluoro-5-methoxybenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for the compound 2-Fluoro-5-methoxybenzotrifluoride (CAS No. 127271-65-2). Due to the limited availability of public domain experimental spectra for this specific molecule, this guide utilizes data from structurally similar compounds to predict and interpret its spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2-Fluoro-5-methoxybenzotrifluoride based on the analysis of related fluorinated and methoxy-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.3 - 7.5 | m | - | Aromatic Protons |

| ~ 7.0 - 7.2 | m | - | Aromatic Proton |

| ~ 3.8 - 3.9 | s | - | Methoxy Protons (-OCH₃) |

Note: The aromatic region will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Description |

| ~ 160 (d) | C-F |

| ~ 158 (d) | C-O |

| ~ 125 (q) | C-CF₃ |

| ~ 123 (q) | -CF₃ |

| ~ 118 - 122 | Aromatic C-H |

| ~ 115 - 117 | Aromatic C-H |

| ~ 112 - 114 | Aromatic C-H |

| ~ 56 | -OCH₃ |

Note: Carbons attached to or near fluorine atoms will appear as doublets (d) or quartets (q) due to ¹³C-¹⁹F coupling.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Note: Chemical shifts are referenced to CFCl₃. The aromatic fluorine will show coupling to adjacent protons.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-2850 | Medium | C-H stretch (methoxy) |

| ~ 1600, 1500, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1320-1120 | Strong | C-F stretch (CF₃) |

| ~ 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1050-1000 | Medium | Symmetric C-O-C stretch (aryl ether) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 165 | [M - CHO]⁺ |

| 125 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Note: The fragmentation pattern will be influenced by the stability of the aromatic ring and the relative lability of the substituents.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

2.1.2 ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

2.1.3 ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak (CDCl₃ at 77.16 ppm).

2.1.4 ¹⁹F NMR Acquisition:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F nuclei (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A wide range may be necessary initially (e.g., -250 to 50 ppm) to locate the signals.

-

Referencing: An external standard of CFCl₃ (0.0 ppm) or an internal standard with a known chemical shift.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition (FT-IR):

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Accessory: A single-reflection ATR accessory with a diamond or ZnSe crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for both the background and the sample.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

2.3.1 Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL GC vial and cap it securely.

2.3.2 Data Acquisition (GC-MS):

-

System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: 40-400 amu.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like 2-Fluoro-5-methoxybenzotrifluoride.

This guide serves as a foundational resource for researchers working with 2-Fluoro-5-methoxybenzotrifluoride and similar compounds. While the provided data is predictive, the detailed protocols offer a robust starting point for experimental verification and further investigation.

A Technical Guide to the Solubility of 2-Fluoro-5-methoxybenzotrifluoride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methoxybenzotrifluoride is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a methoxy group, and a fluorine atom on the benzene ring, imparts specific physicochemical properties that are crucial for its behavior in various chemical processes. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of 2-Fluoro-5-methoxybenzotrifluoride and outlines detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile

A closely related analogue, 2-Fluoro-5-hydroxybenzotrifluoride, is reported to be soluble in many organic solvents.[1] The presence of the trifluoromethyl group generally increases lipophilicity.[2] Given that 2-Fluoro-5-methoxybenzotrifluoride possesses a methoxy group instead of a hydroxyl group, which reduces its polarity and potential for hydrogen bonding with polar solvents, it is expected to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Fluoro-5-methoxybenzotrifluoride

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Diethyl ether | High | The aromatic ring and trifluoromethyl group contribute to non-polar character. |

| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane | High | The molecule has polar C-F and C-O bonds, allowing for dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Moderate to High | While lacking a strong hydrogen bond donor, the oxygen and fluorine atoms can act as hydrogen bond acceptors. |

| Aqueous | Water | Low | The hydrophobic nature of the trifluoromethyl group and the benzene ring is expected to result in poor water solubility.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols outline the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

2-Fluoro-5-methoxybenzotrifluoride (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature bath or incubator with shaking capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Gravimetric Method Protocol

This method is suitable for a quick and straightforward determination of solubility.

-

Preparation: Add a known mass of the selected organic solvent to a tared vial.

-

Saturation: Gradually add an excess amount of 2-Fluoro-5-methoxybenzotrifluoride to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature bath with agitation. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, gastight syringe.

-

Solvent Evaporation: Transfer the supernatant to a tared vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dissolved solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass of the solvent.

Analytical Method Protocol (HPLC/GC)

This method offers higher accuracy and is preferred for generating precise solubility data.

-

Calibration Curve: Prepare a series of standard solutions of 2-Fluoro-5-methoxybenzotrifluoride of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or GC method to generate a calibration curve.

-

Saturation: Prepare a supersaturated solution of 2-Fluoro-5-methoxybenzotrifluoride in the selected solvent in a vial.

-

Equilibration: Seal the vial and place it in a constant temperature bath with agitation for 24-48 hours to reach equilibrium.

-

Phase Separation: Allow the excess solid to settle after equilibration.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted solution using the same HPLC or GC method used for the calibration standards.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of 2-Fluoro-5-methoxybenzotrifluoride.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for 2-Fluoro-5-methoxybenzotrifluoride is not currently published, its chemical structure suggests good solubility in a wide range of common organic solvents. For drug development and other precise applications, it is crucial to determine the solubility experimentally. The detailed protocols provided in this guide offer robust methods for obtaining accurate and reliable solubility data, which is essential for the successful application of this compound in research and development.

References

The Strategic Incorporation of 2-Fluoro-5-methoxybenzotrifluoride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design, offering a powerful tool to enhance the pharmacological profile of therapeutic candidates. This technical guide delves into the potential applications of the 2-Fluoro-5-methoxybenzotrifluoride moiety, a versatile building block poised for significant contributions in medicinal chemistry. By examining its physicochemical properties, synthetic utility, and impact on biological activity, particularly in the context of G protein-coupled receptor (GPCR) modulation, this document serves as a comprehensive resource for researchers seeking to leverage this unique structural motif in their drug discovery programs.

Physicochemical and Pharmacokinetic Advantages of the 2-Fluoro-5-methoxybenzotrifluoride Moiety

The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to significantly enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1] Its strong electron-withdrawing nature can also modulate the pKa of nearby functionalities, influencing drug-receptor interactions and improving bioavailability.[2][3] The incorporation of a fluorine atom further refines the electronic properties of the aromatic ring, impacting lipophilicity and binding affinity.[3]

The methoxy (-OCH3) group, an electron-donating substituent, can participate in hydrogen bonding and influence the overall conformation of the molecule, which can be critical for optimal binding to a biological target. The specific 2-fluoro-5-methoxy substitution pattern on the benzotrifluoride core creates a unique electronic and steric environment, offering a nuanced approach to fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

Synthetic Strategies and Methodologies

The 2-Fluoro-5-methoxybenzotrifluoride scaffold can be incorporated into target molecules through various synthetic routes. A common strategy involves the use of commercially available building blocks such as 3-fluoro-5-(trifluoromethyl)benzyl bromide, which can be readily coupled with various nucleophiles.

General Experimental Protocol for the Synthesis of GPR52 Agonists

The following protocol is a representative example of how a moiety structurally similar to 2-Fluoro-5-methoxybenzotrifluoride can be incorporated into a biologically active molecule, specifically a GPR52 agonist.

Synthesis of 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide

Step 1: Synthesis of 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetonitrile

To a solution of 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene in a suitable solvent such as dimethylformamide (DMF), add sodium cyanide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired nitrile.

Step 2: Synthesis of 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetimidamide hydrochloride

The nitrile from Step 1 is dissolved in anhydrous ethanol and saturated with hydrogen chloride gas at 0°C. The reaction mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford the acetimidamide hydrochloride as a solid.

Step 3: Synthesis of 3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazole

A mixture of the acetimidamide hydrochloride from Step 2 and acetylhydrazide in a high-boiling solvent such as pyridine is heated at reflux. After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by column chromatography to give the desired triazole.

Step 4: Synthesis of 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzonitrile

To a solution of the triazole from Step 3 in a suitable solvent like DMF, add 4-fluoro-2-methylbenzonitrile and a base such as potassium carbonate. The mixture is heated to an elevated temperature (e.g., 100-120°C) until the reaction is complete. The product is then isolated by extraction and purified by chromatography.

Step 5: Synthesis of 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide

The benzonitrile from Step 4 is hydrolyzed to the corresponding benzamide. This can be achieved by heating with a mixture of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) in a suitable solvent system (e.g., aqueous ethanol). The final product is then purified by recrystallization or column chromatography.

Application in Medicinal Chemistry: GPR52 Agonists

G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the striatum and cortex, making it a promising therapeutic target for central nervous system disorders such as schizophrenia and substance use disorders.[1][4] Several potent and selective GPR52 agonists have been developed, with many featuring a substituted benzyl moiety.

Quantitative Data: Structure-Activity Relationship (SAR) Studies

The 3-fluoro-5-(trifluoromethyl)benzyl group has been identified as a key pharmacophore in a series of potent GPR52 agonists. The following table summarizes the in vitro activity of representative compounds.

| Compound ID | Structure | EC50 (nM) | Emax (%) |

| 4u | 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide | 75 | 122 |

| 3 | (Structure not fully disclosed in source) | 470 | 56 |

| 11b | 1-(5-(3-Fluoro-5-(trifluoromethyl)benzyl)pyridazin-3-yl)-indoline-4-carboxylic acid | - | - |

| 14h | 2-Fluoro-5-((4-(3-(trifluoromethyl)benzyl)pyridin-2-yl)amino)-benzoic Acid | - | - |

EC50 and Emax values were determined using a GloSensor cAMP assay in HEK293 cells transiently expressing human GPR52.[1][5]

The data clearly indicates that the 3-fluoro-5-(trifluoromethyl)benzyl moiety is a crucial component for achieving high potency and efficacy at the GPR52 receptor. The substitution pattern on the benzamide portion of the molecule also plays a significant role in the overall activity.

Signaling Pathways and Experimental Workflows

GPR52 Signaling Pathway

GPR52 is known to couple to Gαs/olf G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is a key regulator of neuronal function in the brain regions where GPR52 is expressed.

Caption: GPR52 signaling cascade.

Experimental Workflow for Assessing GPR52 Agonist Activity

The primary in vitro assay for determining the activity of GPR52 agonists is the measurement of intracellular cAMP levels.

Caption: Workflow for GPR52 cAMP assay.

Conclusion and Future Perspectives

The 2-Fluoro-5-methoxybenzotrifluoride moiety represents a promising structural motif for the development of novel therapeutics. Its unique combination of fluorine, trifluoromethyl, and methoxy groups offers medicinal chemists a sophisticated tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of the closely related 3-fluoro-5-(trifluoromethyl)benzyl group in the discovery of potent GPR52 agonists highlights the potential of this scaffold. Further exploration of the 2-Fluoro-5-methoxybenzotrifluoride core in various therapeutic areas, particularly in targeting GPCRs and other central nervous system targets, is warranted and holds the potential to deliver next-generation medicines with improved efficacy and safety profiles.

References

- 1. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR52 agonists(Beacon Discovery/Boehringer Ingelheim Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Trifluoromethyl Group in 2-Fluoro-5-methoxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl group (-CF₃) is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed technical overview of the reactivity of the trifluoromethyl group in the specific context of 2-Fluoro-5-methoxybenzotrifluoride, a versatile building block in pharmaceutical synthesis. Understanding the nuanced reactivity of this functional group within this particular molecular framework is crucial for designing novel synthetic pathways and developing new chemical entities.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, thereby dictating its reactivity towards both electrophilic and nucleophilic reagents. The presence of both a fluorine atom and a methoxy group further modulates this reactivity, creating a unique chemical profile for this compound.

Physicochemical Properties

| Property | Value (for related compounds) | Citation |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Boiling Point | 105-110 °C / 25 mmHg (for 2-Fluoro-5-nitrobenzotrifluoride) | |

| Density | 1.522 g/mL at 25 °C (for 2-Fluoro-5-nitrobenzotrifluoride) | |

| Refractive Index | n20/D 1.465 (lit.) (for 2-Fluoro-5-nitrobenzotrifluoride) | |

| Storage | Sealed in dry, room temperature | [1] |

Note: The data presented above is for structurally similar compounds and should be used as an estimation for 2-Fluoro-5-methoxybenzotrifluoride.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through an inductive effect.[2] This profoundly impacts the reactivity of the attached benzene ring and the -CF₃ group itself.

Stability and Inertness

The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group generally stable and inert to many chemical transformations. This stability is a key attribute in drug design, as it can block metabolic oxidation at that position. However, under forcing conditions, the C-F bonds can be cleaved.

Electrophilic Aromatic Substitution

The strong deactivating effect of the trifluoromethyl group makes electrophilic aromatic substitution on the benzene ring challenging.[3] The electron density of the ring is significantly reduced, making it less susceptible to attack by electrophiles. When such reactions do occur, the substitution pattern is directed by the interplay of the directing effects of the fluoro, methoxy, and trifluoromethyl groups. The methoxy group is an activating, ortho-, para-director, while the fluorine and trifluoromethyl groups are deactivating.

Figure 1. General workflow for electrophilic aromatic substitution on 2-Fluoro-5-methoxybenzotrifluoride, highlighting the competing electronic effects of the substituents.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, makes it more susceptible to nucleophilic aromatic substitution (SₙAr).[4][5] A strong nucleophile can displace a suitable leaving group on the ring, particularly when positioned ortho or para to a strong electron-withdrawing group. In the case of 2-Fluoro-5-methoxybenzotrifluoride, the fluorine atom could potentially act as a leaving group. The rate of such reactions is often dependent on the stability of the intermediate Meisenheimer complex.[4]

Figure 2. A logical diagram illustrating the key steps in a potential nucleophilic aromatic substitution reaction on 2-Fluoro-5-methoxybenzotrifluoride.

Hydrolysis of the Trifluoromethyl Group

While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under certain conditions, such as in the presence of strong acids or bases, or via photochemical pathways.[6] The reaction likely proceeds through a series of nucleophilic attacks on the carbon atom of the -CF₃ group. For meso-CF₃-substituted corrole metal complexes, hydrolysis has been observed to proceed readily.

Synthesis

The synthesis of 2-Fluoro-5-methoxybenzotrifluoride is not widely reported in the literature. However, patents for related compounds, such as 2-bromo-5-fluorobenzotrifluoride, suggest potential synthetic routes. One plausible approach could involve the fluorination of a corresponding trichloromethyl or carboxylic acid precursor. Another route could be a Sandmeyer-type reaction starting from a suitably substituted aniline.

A patented synthesis for the related compound 2-bromo-5-fluorobenzotrifluoride involves the bromination of benzotrifluoride followed by fluorination.[2]

Experimental Protocol for a Related Compound: Synthesis of 2-bromo-5-fluorobenzotrifluoride [2]

-

Step 1: Bromination of Benzotrifluoride: (Details of this step are not fully provided in the abstract).

-

Step 2: Fluorination of 2-bromobenzotrifluoride:

-

A 100 mL flask is charged with 2-bromotrifluorotoluene (2.3g).

-

DMSO (50-60mL), potassium fluoride (2.0-3.1g), and KCoF₄ (6.0-7.0g) are added.

-

The reaction is carried out under reflux with heating for 5 to 8 hours.

-

A portion of the solvent is distilled off.

-

100mL of water is added, followed by extraction with methylene chloride.

-

The product is purified by column chromatography.

-

Yield: 91.3% - 96.7%

-

This protocol for a structurally similar molecule provides a starting point for the potential synthesis of 2-Fluoro-5-methoxybenzotrifluoride, likely requiring adaptation of starting materials and reaction conditions.

Spectroscopic Data

While specific spectra for 2-Fluoro-5-methoxybenzotrifluoride are not publicly available, the expected spectroscopic features can be inferred from the functional groups present.

-

¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons would be expected. The coupling patterns of the aromatic protons would be influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group would be observed. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Two signals would be anticipated: one for the aromatic fluorine and a singlet for the trifluoromethyl group. The chemical shifts would be indicative of the electronic environment.[7]

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 194.13. Fragmentation patterns would likely involve the loss of fluorine, the methoxy group, and other fragments.[8]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-F stretching, C-O stretching of the ether, and aromatic C-H and C=C stretching would be present.

Conclusion

2-Fluoro-5-methoxybenzotrifluoride is a molecule with significant potential in drug discovery and development. The reactivity of its trifluoromethyl group, modulated by the adjacent fluoro and methoxy substituents, presents both challenges and opportunities for synthetic chemists. While the -CF₃ group is generally robust, its strong electron-withdrawing properties activate the aromatic ring to nucleophilic attack and influence the regioselectivity of electrophilic substitution. Further experimental investigation into the specific reaction conditions and spectroscopic characterization of this compound is warranted to fully exploit its synthetic utility. This guide provides a foundational understanding of the expected reactivity and properties based on the established principles of organofluorine chemistry and data from related compounds.

References

- 1. rsc.org [rsc.org]

- 2. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. biophysics.org [biophysics.org]

- 8. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Electron Density: An In-depth Technical Guide to the Electronic Effects of Fluorine and Methoxy Groups in Benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy groups into aromatic systems, particularly the benzotrifluoride scaffold, is a cornerstone of modern medicinal chemistry and materials science. The nuanced interplay of their electronic properties—inductive and resonance effects—profoundly influences molecular conformation, reactivity, and biological activity. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to aid in the rational design of novel chemical entities.

Core Concepts: Inductive vs. Resonance Effects

The electronic behavior of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect (I) and the resonance (or mesomeric) effect (R/M).

-

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom of the benzene ring. Highly electronegative substituents, like fluorine, exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring.

-

Resonance Effect (+R/-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, such as fluorine and the oxygen of a methoxy group, can donate this electron density to the ring, resulting in a positive resonance effect (+R).[1][2]

The overall electronic influence of a substituent is a balance of these two competing effects.

The Trifluoromethyl (-CF₃) Group: A Strong Electron Withdrawer

The benzotrifluoride core itself is characterized by the potent electron-withdrawing nature of the trifluoromethyl group. The high electronegativity of the three fluorine atoms creates a strong inductive pull (-I) on the electron density of the benzene ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution.[3]

Fluorine Substituent: A Halogen's Paradox

A fluorine atom directly attached to the benzotrifluoride ring presents a classic example of competing electronic effects.

-

-I Effect: Due to its high electronegativity, fluorine strongly withdraws electron density through the σ-bond framework.[1]

-

+R Effect: The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring.[1]

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. However, the resonance donation is directed specifically to the ortho and para positions, making these positions less deactivated than the meta position.

Methoxy Substituent: A Potent Electron Donor

The methoxy group (-OCH₃) also exhibits both inductive and resonance effects.

-

-I Effect: The electronegative oxygen atom withdraws electron density inductively.[4]

-

+R Effect: The lone pairs on the oxygen atom strongly delocalize into the aromatic ring.[2][5]

For the methoxy group, the resonance effect is significantly more dominant than the inductive effect.[2] This results in a net donation of electron density to the ring, making it more activated towards electrophilic substitution, particularly at the ortho and para positions.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using various experimental parameters, including Hammett constants, pKa values, and NMR chemical shifts.

Hammett Substituent Constants (σ)

The Hammett equation provides a linear free-energy relationship that quantifies the electronic effect of a substituent on the reactivity of a benzene derivative.[6][7] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent is also critical, leading to different constants for meta (σm) and para (σp) positions.

| Substituent | σm | σp | Electronic Effect |

| -F | 0.34 | 0.06 | -I > +R |

| -OCH₃ | 0.12 | -0.27 | +R > -I |

| -CF₃ | 0.43 | 0.54 | Strong -I |

Table 1: Hammett Substituent Constants for Fluorine, Methoxy, and Trifluoromethyl Groups.[5][8]

Acidity Constants (pKa)

The pKa of a substituted benzoic acid or phenol is a direct measure of the electronic effect of the substituent on the stability of the conjugate base. Electron-withdrawing groups stabilize the negative charge of the carboxylate or phenoxide ion, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups destabilize the anion, leading to a weaker acid (higher pKa).

-

Fluorine substitution: A decrease in pKa (increased acidity) compared to the parent compound, with the effect being more pronounced at the meta position due to the dominant inductive effect.

-

Methoxy substitution: An increase in pKa (decreased acidity) at the para position due to the strong +R effect, and a slight decrease in pKa at the meta position where only the -I effect is operative.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.

-

¹⁹F NMR: The chemical shift of the -CF₃ group is highly sensitive to the electronic nature of other substituents on the benzene ring.[1][9] Electron-donating groups tend to cause a downfield shift (more positive ppm value), while electron-withdrawing groups cause an upfield shift (more negative ppm value) of the ¹⁹F signal of the -CF₃ group.[1]

-

¹³C NMR: The chemical shifts of the aromatic carbons also reflect the electron distribution in the ring. Electron-donating groups shield the ortho and para carbons, causing an upfield shift, while electron-withdrawing groups have the opposite effect.

| Substituent Position | Substituent | ¹⁹F Chemical Shift of -CF₃ (ppm vs. CCl₃F) (approx.) | Aromatic ¹³C Chemical Shifts (ppm vs. TMS) (approx.) |

| - | H (Benzotrifluoride) | -63.7 | 131.5 (C1), 125.5 (C2,6), 128.9 (C3,5), 131.0 (C4) |

| para | -F | -63.5 | Varies with position |

| meta | -F | -63.9 | Varies with position |

| para | -OCH₃ | -62.8 | Varies with position |

| meta | -OCH₃ | -63.6 | Varies with position |

Table 2: Approximate ¹⁹F and ¹³C NMR Chemical Shifts for Substituted Benzotrifluorides. Note: Exact values can vary with solvent and other experimental conditions.[10]

Experimental Protocols

Synthesis of Substituted Benzotrifluorides

3.1.1. Synthesis of Fluorobenzotrifluorides

A common method for introducing a fluorine atom onto a benzotrifluoride ring is through the Sandmeyer or Balz-Schiemann reaction starting from the corresponding aminobenzotrifluoride. Another approach involves nucleophilic aromatic substitution on an activated chlorobenzotrifluoride or the hydrogenation of a chloro-fluorobenzotrifluoride.[2][11]

Protocol: Halogen Exchange Fluorination (Illustrative)

-

To a solution of a chloro-substituted benzotrifluoride in a high-boiling point aprotic solvent (e.g., DMSO, sulfolane), add anhydrous potassium fluoride (KF). A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve reactivity.

-

Heat the reaction mixture to an elevated temperature (typically 150-250 °C) and monitor the progress by GC-MS or ¹⁹F NMR.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography.

3.1.2. Synthesis of Methoxybenzotrifluorides

Methoxy-substituted benzotrifluorides are often prepared via nucleophilic substitution of a suitable leaving group (e.g., -Cl, -NO₂) with sodium methoxide, or through the Williamson ether synthesis from a hydroxybenzotrifluoride.

Protocol: Nucleophilic Aromatic Substitution (Illustrative)

-

Dissolve the corresponding nitro- or chloro-substituted benzotrifluoride in methanol.

-

Carefully add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or distillation.

Measurement of Electronic Effects

3.2.1. Determination of pKa by Potentiometric Titration

-

Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]

3.2.2. ¹⁹F NMR Spectroscopy

-

Prepare a solution of the substituted benzotrifluoride (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. It is common to run the experiment with proton decoupling to simplify the spectrum.[13]

-

Reference the spectrum to an internal or external standard, such as CFCl₃ (0 ppm) or benzotrifluoride itself if used as an internal standard for relative shifts.[14]

-

The chemical shift of the -CF₃ group provides a direct measure of the electronic environment.

Visualizing Electronic Effects and Workflows

Graphviz diagrams can be used to illustrate the conceptual relationships and experimental processes described.

Caption: Interplay of Inductive and Resonance Effects for F and OMe.

Caption: General workflow for synthesis and analysis.

Conclusion

The electronic effects of fluorine and methoxy substituents on the benzotrifluoride ring are a result of a delicate balance between inductive and resonance contributions. While fluorine acts as an overall electron-withdrawing, ortho-para directing group due to its dominant inductive effect, the methoxy group is a strong electron-donating, ortho-para directing group because of its powerful resonance effect. Understanding and quantifying these effects through experimental parameters like Hammett constants, pKa values, and NMR chemical shifts are crucial for the rational design of molecules with tailored properties in drug discovery and materials science. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. assets.cambridge.org [assets.cambridge.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Benzotrifluoride(98-08-8) 13C NMR spectrum [chemicalbook.com]

- 10. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 11. web.viu.ca [web.viu.ca]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

The Versatile Building Block: A Technical Guide to 2-Fluoro-5-methoxybenzotrifluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2-Fluoro-5-methoxybenzotrifluoride (also known as 4-Fluoro-3-(trifluoromethyl)anisole), a valuable fluorinated building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a methoxy group on the benzene ring, imparts distinct reactivity and makes it a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Properties

2-Fluoro-5-methoxybenzotrifluoride is a halogenated aromatic ether with the following key properties:

| Property | Value | Reference |

| CAS Number | 127271-65-2 | [1][2] |

| Molecular Formula | C₈H₆F₄O | [3] |

| Molecular Weight | 194.13 g/mol | [3] |

| Purity | > 97% | [1][3] |

| MDL Number | MFCD01631405 | [3] |

Synthesis of 2-Fluoro-5-methoxybenzotrifluoride

A primary route for the synthesis of 2-Fluoro-5-methoxybenzotrifluoride involves a two-step process starting from the commercially available 4-Fluoro-3-(trifluoromethyl)aniline. This process first involves the conversion of the aniline to the corresponding phenol, followed by methylation of the hydroxyl group.

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol from 4-Fluoro-3-(trifluoromethyl)aniline[4][5]

This procedure details the diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by hydrolysis to yield the corresponding phenol.

Materials:

-

4-Fluoro-3-(trifluoromethyl)aniline

-

Concentrated sulfuric acid

-

Water

-

Sodium nitrite

-

Urea (optional, to quench excess nitrous acid)

-

Toluene

-

Copper sulfate (optional, for hydrolysis)

Procedure:

-

A mixture of 4-fluoro-3-(trifluoromethyl)aniline, concentrated sulfuric acid, and water is prepared and cooled to below 10°C.

-

A solution of sodium nitrite in water is added dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, the mixture is stirred for a further 30 minutes at 5°C to ensure complete formation of the diazonium salt.

-

(Optional) A small amount of urea can be added to quench any excess nitrous acid.

-

The aqueous solution of the diazonium salt is then added dropwise to a heated mixture of a water-insoluble solvent (e.g., toluene) and optionally an aqueous solution of copper sulfate at 75-85°C to facilitate hydrolysis.

-

After the addition is complete, the mixture is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed and dried, and the product is isolated, for instance, by distillation after removal of the solvent.

Quantitative Data:

| Reactant/Product | Molar Ratio (relative to aniline) | Temperature (°C) | Reaction Time | Yield (%) |

| Diazotization | ||||

| 4-Fluoro-3-(trifluoromethyl)aniline | 1 | <10 | 0.5 - 3 h | - |

| Sulfuric Acid | 4.5 - 6.5 | |||

| Sodium Nitrite | ~1.1 | |||

| Hydrolysis | 75 - 85 | - | up to 96% |

Proposed Experimental Protocol: Methylation of 4-Fluoro-3-(trifluoromethyl)phenol

This proposed protocol is based on standard Williamson ether synthesis conditions.

Materials:

-

4-Fluoro-3-(trifluoromethyl)phenol

-

Dimethyl sulfate (or another methylating agent)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

Procedure:

-

To a solution of 4-fluoro-3-(trifluoromethyl)phenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by a suitable method, such as column chromatography or distillation, to afford 2-Fluoro-5-methoxybenzotrifluoride.

Reactivity and Applications in Organic Synthesis

2-Fluoro-5-methoxybenzotrifluoride is a versatile building block due to the presence of multiple reactive sites. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring, making the fluorine atom a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring can also participate in various metal-catalyzed cross-coupling reactions.

References

A Comprehensive Technical Review of 2-Fluoro-5-methoxybenzotrifluoride and Its Analogs in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. 2-Fluoro-5-methoxybenzotrifluoride and its analogs represent a class of chemical building blocks that leverage these benefits. The trifluoromethyl group enhances stability and can act as a bioisostere for other groups, while the fluorine and methoxy substitutions provide additional points for molecular interaction and tuning of electronic properties.[1][2] This technical guide provides a literature review of the synthesis, properties, and applications of 2-Fluoro-5-methoxybenzotrifluoride and related structures, aimed at researchers, scientists, and professionals in drug development.

Synthesis and Methodologies

The synthesis of substituted benzotrifluorides often involves multi-step processes, including nitration, reduction, diazotization, and halogenation, starting from readily available materials.[3] The preparation of benzotrifluoride and its derivatives can also be achieved through gas-phase reactions at elevated temperatures in the presence of a catalyst like aluminum fluoride.[4] These methods provide routes to a diverse array of analogs for screening and development.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluorobenzotrifluoride (Three-Step Method)

This protocol, adapted from patent CN102951996A, outlines a three-step synthesis starting from m-fluorobenzotrifluoride.[3]

-

Step 1: Nitration to 5-Fluoro-2-nitrobenzotrifluoride.

-

m-Fluorobenzotrifluoride is nitrated using a nitric acid/sulfuric acid system.

-

-

Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride.

-

The resulting 5-fluoro-2-nitrobenzotrifluoride is reduced in a Raney nickel catalytic hydrogenation system.

-

-

Step 3: Diazotization and Bromination.

-

The 5-fluoro-2-aminobenzotrifluoride undergoes diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrite.

-

This final step yields the target compound, 2-bromo-5-fluorobenzotrifluoride, with a reported purity of over 98% and a total yield of 76.1%.[3]

-

Protocol 2: Synthesis of 2-FLUORO-5-FORMYLBENZONITRILE

This protocol is adapted from Guidechem's summary of patent CN201810874244.0.[5]

-

Dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of N-methyl-2-pyrrolidone (NMP) in a 1L round-bottom flask.

-

Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.

-

Heat the mixture to 170°C with stirring and maintain overnight.

-

After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.

-

Filter the mixture.

-

Dissolve the filtrate in 400mL of water and 500mL of ethyl acetate.

-

Wash the organic phase twice with water, dry with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the residue from a petroleum ether/ethyl acetate mixture to obtain a pale yellow solid.

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for producing halogenated benzotrifluoride analogs, based on common organic synthesis techniques.[3]

Caption: Generalized workflow for the synthesis of benzotrifluoride analogs.

Physicochemical Properties

The physical and chemical properties of these compounds are crucial for their application as reagents and in drug design. The table below summarizes key data for 2-Fluoro-5-methoxybenzotrifluoride and some of its close analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2-Fluoro-5-methoxybenzotrifluoride | 127271-65-2 | C8H6F4O | 194.13 | Not specified | Not specified | Not specified |

| 2-Fluoro-5-nitrobenzotrifluoride | 400-74-8 | C7H3F4NO2 | 209.10 | 105-110 / 25 mmHg[6] | 1.522[6] | n20/D 1.465[6] |

| 2-Fluoro-5-hydroxybenzotrifluoride | Not specified | C7H4F4O | 180.1 | 186 - 188[7] | 1.456[7] | 1.444 - 1.446[7] |

| 2-Chloro-5-methylbenzotrifluoride | 80245-27-8 | C8H6ClF3 | 194.58 | Not specified | Not specified | Not specified |

Applications in Drug Discovery and Medicinal Chemistry

Benzotrifluoride derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group often enhances lipophilicity and metabolic stability, which can improve a drug candidate's bioavailability.[1] Analogs of 2-Fluoro-5-methoxybenzotrifluoride serve as building blocks for creating diverse molecular architectures with potential therapeutic activities.[8]

Biological Activities of Analogs